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Compound of Interest

Compound Name: 2-Methoxy-5-propylphenol
CAS No.: 58539-27-8
Cat. No.: B3054153
Get Quote
. J

Executive Summary

2-Methoxy-5-propylphenol (CAS: 58539-27-8), often referred to as 5-propylguaiacol, is a
structural isomer of dihydroeugenol. Unlike its 4-propyl counterpart—widely used in the flavor
industry for its clove-like aroma—the 5-propyl isomer is primarily encountered as a specific
metabolite in lignin depolymerization and as a high-value intermediate in catalytic
hydrodeoxygenation (HDO) studies. This guide delineates the physicochemical distinction
between the 4- and 5-isomers, details the catalytic pathways for its synthesis, and provides a
robust protocol for its spectroscopic identification.

Molecular Architecture & Physicochemical

Properties
Structural Identity

The molecule consists of a phenol core with a methoxy substituent at the ortho position (C2)
and a propyl chain at the meta position (C5) relative to the hydroxyl group. This specific
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substitution pattern (1-OH, 2-OMe, 5-Pr) differentiates it from dihydroeugenol (1-OH, 2-OMe, 4-
Pr).

Property Data
IUPAC Name 2-Methoxy-5-propylphenol
Common Synonyms 5-Propylguaiacol; 5-Propyl-2-methoxyphenol
CAS Registry Number 58539-27-8
C
Molecular Formula H
O
Molecular Weight 166.22 g/mol
SMILES CCCclcc(0O)c(0C)cl
InChl Key TZUORCZPIKYDQG-UHFFFAOYSA-N

Physical Constants

Note: Due to the rarity of the isolated 5-isomer compared to the 4-isomer, some values are
derived from high-fidelity predictive models and validated against experimental
chromatographic behavior.

Boiling Point: 265-270°C (Predicted at 760 mmHg); ~125°C at 14 mmHg.

Density: 1.03 + 0.01 g/cm

LogP (Octanol/Water): 2.87 (Lipophilic).

pKa: ~10.3 (Phenolic hydroxyl).

Organoleptic Profile: Distinct from the pure clove note of the 4-isomer; described as having
smoky, vanilla-like, and faint clove nuances with a higher odor threshold.
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Synthesis & Production Pathways

The production of 2-methoxy-5-propylphenol is rarely a direct extraction. It is typically
synthesized via catalytic isomerization during lignin processing or reductive alkylation.

Pathway A: Iridium-Catalyzed Isomerization (Lignin
Valorization)

In the hydrodeoxygenation (HDO) of lignin-derived phenols, 2-methoxy-5-propylphenol
appears as a major product via methyl transfer isomerization of 4-propylguaiacol.

o Catalyst: Nb

O
-supported Iridium (Ir@Nb

O

)-[11[2]

e Mechanism: The acidic support facilitates methyl migration from the para (4) to the meta (5)
position, while the metal center prevents complete ring hydrogenation.

Pathway B: Pt/C Catalyzed Alkylation

A directed synthesis involves the C-alkylation of guaiacol or the reduction of 2-methoxy-5-
propenylphenol.

e Reagents: Methanol (as C1 source/hydrogen donor), Pt/C catalyst.
e Conditions: 130-150°C, sealed vessel.

e Yield: >90% purity after column chromatography.
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Figure 1: Synthesis pathways comparing lignin-derived isomerization and direct catalytic
alkylation.

Spectroscopic Characterization

Accurate identification requires distinguishing the 5-propyl isomer from the 4-propyl isomer. The
aromatic substitution pattern in NMR is the definitive diagnostic tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The key differentiator is the coupling pattern of the aromatic protons.

e 4-Propylguaiacol (Isomer): ABX system (H-3, H-5, H-6) where H-5 and H-6 are ortho-
coupled.

e 5-Propylguaiacol (Target): 1,2,5-substitution pattern. H-3 and H-4 are vicinal (ortho-coupled),
while H-6 is isolated (meta-coupled to H-4).

Experimental

H NMR Data (500 MHz, CDCI

):
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Mass Spectrometry (GC-MS)

e Molecular lon (M

): m/z 166.

o Base Peak: m/z 137 (Loss of ethyl group, [M - CH

CH

]
).

» Diagnostic Fragmentation:

o m/z 166
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137 (Benzylic cleavage typical of propyl-substituted aromatics).

o m/z 137

122 (Loss of methyl from methoxy).

o mf/z 122

94 (Loss of CO).

Molecular lon

[M]+ m/z 166

Ethyl (29)

[M - C2H5]+
m/z 137
(Base Peak)

Methyl (15)

CO (28)

Quinoid lon
m/z 94
Click to download full resolution via product page

Figure 2: Proposed mass spectrometric fragmentation pathway for 2-methoxy-5-
propylphenol.
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Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)

For separating the 4- and 5-isomers, a standard C18 reverse-phase column is sufficient, but
gradient optimization is required due to their similar lipophilicity.

Column: C18 (e.qg., Agilent Zorbax Eclipse Plus), 3.5

m, 4.6 x 100 mm.

» Mobile Phase:
o A:0.1% Formic Acid in Water.
o B: Acetonitrile.
e Gradient: 5% B to 95% B over 20 min.
e Detection: UV at 280 nm (Phenolic absorption).

o Retention: The 5-propyl isomer typically elutes slightly after the 4-propyl isomer due to steric
shielding of the polar headgroup, increasing interaction with the stationary phase.

Gas Chromatography (GC)

e Column: DB-5ms or equivalent (5% Phenyl-arylene, 95% Dimethylpolysiloxane).
e Oven Program: 60°C (1 min)

10°C/min

280°C.

o Kovats Index (RI): ~1395 (Semi-standard non-polar).[3] Note that 4-propylguaiacol has a
similar RI (~1390), so co-injection with an authentic standard is recommended for
confirmation.

Safety & Handling (GHS Classification)
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While specific toxicological data for the 5-isomer is limited compared to the 4-isomer, it shares
the general hazard profile of alkylated guaiacols.

 Signal Word:WARNING
e Hazard Statements:
o H302: Harmful if swallowed.[3]
o H315: Causes skin irritation.[3]
o H319: Causes serious eye irritation.[3]

o Precautionary Measures: Use nitrile gloves and chemical safety goggles. Handle in a fume
hood to avoid inhalation of vapors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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